molecular formula C25H21N2OP B12526382 N-[3-(Diphenylphosphanyl)phenyl]-N'-phenylurea CAS No. 869851-39-8

N-[3-(Diphenylphosphanyl)phenyl]-N'-phenylurea

Cat. No.: B12526382
CAS No.: 869851-39-8
M. Wt: 396.4 g/mol
InChI Key: AYZMOYNBCSRKBO-UHFFFAOYSA-N
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Description

N-[3-(Diphenylphosphanyl)phenyl]-N’-phenylurea is an organophosphorus compound that features a phosphanyl group attached to a phenyl ring, which is further connected to a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(Diphenylphosphanyl)phenyl]-N’-phenylurea typically involves the reaction of diphenylphosphine with an appropriate isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. For example, the reaction can be performed in an inert atmosphere using solvents like dichloromethane or toluene, and the reaction mixture is often stirred at room temperature or slightly elevated temperatures to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for N-[3-(Diphenylphosphanyl)phenyl]-N’-phenylurea are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-[3-(Diphenylphosphanyl)phenyl]-N’-phenylurea can undergo various chemical reactions, including:

    Oxidation: The phosphanyl group can be oxidized to form phosphine oxides.

    Substitution: The phenyl rings can participate in electrophilic aromatic substitution reactions.

    Coordination: The phosphanyl group can coordinate with transition metals to form complexes.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.

    Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like bromine or nitric acid.

    Coordination: Transition metal salts like palladium chloride or nickel chloride can be used to form coordination complexes.

Major Products

    Oxidation: Formation of phosphine oxides.

    Substitution: Introduction of various functional groups on the phenyl rings.

    Coordination: Formation of metal-phosphine complexes.

Scientific Research Applications

N-[3-(Diphenylphosphanyl)phenyl]-N’-phenylurea has several applications in scientific research:

Mechanism of Action

The mechanism by which N-[3-(Diphenylphosphanyl)phenyl]-N’-phenylurea exerts its effects is primarily through its ability to coordinate with metal centers. The phosphanyl group acts as a donor, forming stable complexes with transition metals. These metal complexes can then participate in

Properties

CAS No.

869851-39-8

Molecular Formula

C25H21N2OP

Molecular Weight

396.4 g/mol

IUPAC Name

1-(3-diphenylphosphanylphenyl)-3-phenylurea

InChI

InChI=1S/C25H21N2OP/c28-25(26-20-11-4-1-5-12-20)27-21-13-10-18-24(19-21)29(22-14-6-2-7-15-22)23-16-8-3-9-17-23/h1-19H,(H2,26,27,28)

InChI Key

AYZMOYNBCSRKBO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC2=CC(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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